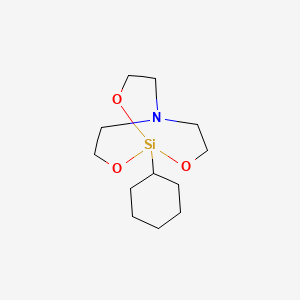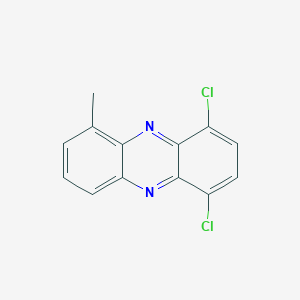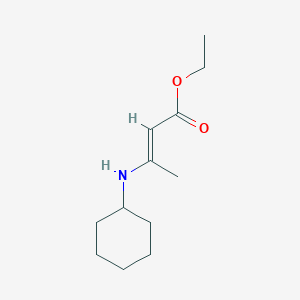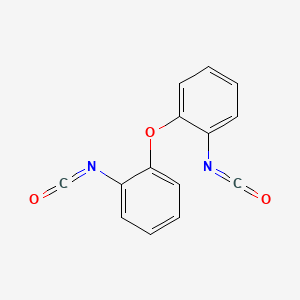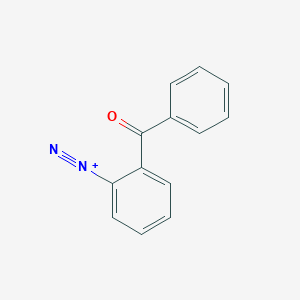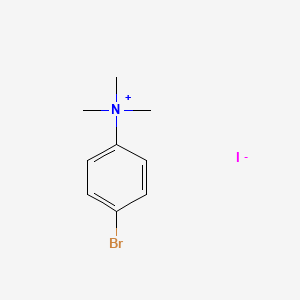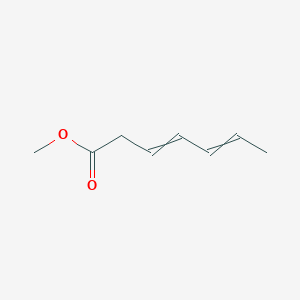
Methyl hepta-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hepta-3,5-dienoate is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a conjugated diene system and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl hepta-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-3,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl hepta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed
Oxidation: Hepta-3,5-dienoic acid or hepta-3,5-dienal.
Reduction: Methyl hepta-3,5-dienol.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl hepta-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of methyl hepta-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, making the compound reactive towards electrophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Hepta-3,5-dienoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl hepta-2,4-dienoate: Similar ester but with different double bond positions.
Hepta-3,5-dien-2-one: Contains a ketone group instead of an ester.
Uniqueness
Methyl hepta-3,5-dienoate is unique due to its specific conjugated diene system and ester functional group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
38013-24-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl hepta-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-6H,7H2,1-2H3 |
Clave InChI |
HMKDHTVLUSXSIU-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



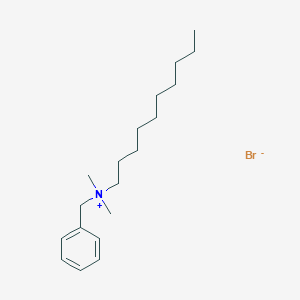

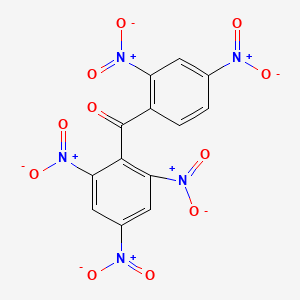
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
